Cas no 6878-98-4 (Benzeneacetic acid, a-phenyl-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester)
![Benzeneacetic acid, a-phenyl-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester structure](https://ja.kuujia.com/scimg/cas/6878-98-4x500.png)
Benzeneacetic acid, a-phenyl-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester 化学的及び物理的性質
名前と識別子
-
- Benzeneacetic acid, a-phenyl-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
- 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl diphenylacetate
- [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2,2-diphenylacetate
- TROPACINE [MI]
- CHEMBL3349189
- Tropanyl alpha-phenylbenzeneacetate
- ACETIC ACID, DIPHENYL-, 3.ALPHA.-TROPANYL ESTER
- BENZENEACETIC ACID, .ALPHA.-PHENYL-, 8-METHYL-8-AZABICYCLO(3.2.1)OCT-3-YL ESTER, ENDO-
- Q27255412
- PD163228
- 6878-98-4
- SCHEMBL250617
- 1-alpha-H,5-alpha-H-Tropan-3-alpha-ol, diphenylacetate
- Diphenylacetic acid 3-alpha-tropanyl ester
- Tropine diphenylacetate
- TROPACINE [WHO-DD]
- Acetic acid, diphenyl-, 3-alpha-tropanyl ester
- Tropacin
- 3.ALPHA.-TROPANYL DIPHENYLACETATE
- (Diphenylacetyl)atropine
- endo-alpha-Phenylbenzeneacetic acid, 8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester
- Piperidol 3-alpha-tropanyl ester
- Tropacine
- UNII-2PHN0YP48U
- Benzeneacetic acid, alpha-phenyl-, 8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, endo-
- 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2,2-diphenylacetate
- 3-alpha-Tropanyl diphenylacetate
- NA 184
- AKOS005267195
- 3-alpha-Diphenylacetoxytropine
- 1.alpha.H,5.alpha.H-Tropan-3.alpha.-ol, diphenylacetate (ester)
- 2PHN0YP48U
- Diphenyltropine
-
- MDL: MFCD01677393
- インチ: InChI=1S/C22H25NO2/c1-23-18-12-13-19(23)15-20(14-18)25-22(24)21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-21H,12-15H2,1H3/t18-,19+,20+
- InChIKey: IUTYUDPWXQZWTH-PMOLBWCYSA-N
- ほほえんだ: CN1[C@H]2CC[C@@H]1C[C@@H](C2)OC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
計算された属性
- せいみつぶんしりょう: 335.18900
- どういたいしつりょう: 335.188529040g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 25
- 回転可能化学結合数: 5
- 複雑さ: 421
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
- 疎水性パラメータ計算基準値(XlogP): 4.2
じっけんとくせい
- PSA: 29.54000
- LogP: 3.92480
Benzeneacetic acid, a-phenyl-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester セキュリティ情報
- 危険レベル:IRRITANT
Benzeneacetic acid, a-phenyl-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Benzeneacetic acid, a-phenyl-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Crysdot LLC | CD11072254-5g |
8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2,2-diphenylacetate |
6878-98-4 | 95+% | 5g |
$704 | 2024-07-18 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 059762-500mg |
8-Methyl-8-azabicyclo[3.2.1]oct-3-yldiphenylacetate |
6878-98-4 | 500mg |
3233.0CNY | 2021-07-13 | ||
Alichem | A019111834-5g |
8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2,2-diphenylacetate |
6878-98-4 | 95% | 5g |
$760.77 | 2023-09-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 059762-500mg |
8-Methyl-8-azabicyclo[3.2.1]oct-3-yldiphenylacetate |
6878-98-4 | 500mg |
3233CNY | 2021-05-07 |
Benzeneacetic acid, a-phenyl-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester 関連文献
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
10. Book reviews
Benzeneacetic acid, a-phenyl-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl esterに関する追加情報
Benzeneacetic acid, α-phenyl-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester and Its Significance in Modern Chemical Research
The compound with the CAS number 6878-98-4, specifically Benzeneacetic acid, α-phenyl-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, represents a fascinating intersection of organic chemistry and pharmaceutical innovation. This intricate molecular structure, characterized by its fused bicyclic system and ester functional group, has garnered attention in recent years due to its potential applications in drug discovery and synthetic chemistry.
In the realm of medicinal chemistry, the development of novel molecular entities is crucial for addressing unmet medical needs. The compound in question combines a phenyl-substituted benzeneacetic acid moiety with a complex azabicyclo[3.2.1]octane scaffold, which imparts unique physicochemical properties and biological activities. Such structural motifs are often explored for their ability to modulate biological pathways, particularly in the context of enzyme inhibition and receptor binding.
Recent advancements in computational chemistry have enabled researchers to predict the pharmacological profiles of complex molecules with greater accuracy. The use of molecular modeling techniques has been instrumental in understanding the interactions between Benzeneacetic acid, α-phenyl-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester and biological targets. These studies have revealed promising leads for further optimization, suggesting its utility in the development of next-generation therapeutics.
The azabicyclo[3.2.1]octane core is a particularly interesting structural feature, as it mimics natural products found in various organisms. Such scaffolds have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the phenyl group in the benzeneacetic acid moiety further enhances its potential as a pharmacophore by contributing to hydrophobic interactions and electronic effects.
One of the most compelling aspects of this compound is its synthetic accessibility. While the construction of complex fused ring systems can be challenging, recent methodologies have made significant strides in simplifying these processes. For instance, transition metal-catalyzed reactions have enabled the efficient formation of azabicycloalkanes, providing a viable route to synthesize derivatives of Benzeneacetic acid, α-phenyl-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester. This accessibility is crucial for both academic research and industrial applications, as it allows for rapid screening and optimization.
In addition to its synthetic appeal, this compound has shown promise in preclinical studies as a potential lead for therapeutic intervention. Its unique structural features suggest that it may interact with targets that are difficult to modulate with conventional small molecules. For example, its bicyclic system could provide steric constraints that enhance binding affinity, while the ester group offers opportunities for further derivatization to fine-tune pharmacokinetic properties.
The role of computational tools in drug discovery cannot be overstated. High-throughput virtual screening (HTVS) has become an indispensable technique for identifying promising candidates from large libraries of compounds. In the case of Benzeneacetic acid, α-phenyl-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, computational models have been used to predict its binding modes to various enzymes and receptors of interest. These predictions have guided experimental efforts and have led to the identification of key structural modifications that enhance activity.
Furthermore, green chemistry principles have been increasingly integrated into synthetic methodologies for complex molecules like this one. The development of sustainable synthetic routes not only reduces environmental impact but also improves cost-efficiency and scalability. Recent innovations in catalytic systems and solvent-free reactions have made it possible to construct intricate molecular frameworks with minimal waste generation.
The biological evaluation of Benzeneacetic acid, α-phenyl-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester has revealed intriguing activities that warrant further investigation. In vitro studies have shown that derivatives of this compound exhibit inhibitory effects on certain enzymes implicated in metabolic disorders and cancer progression. These findings align with emerging research trends that focus on targeting multiple disease pathways simultaneously—a strategy known as polypharmacology.
The future prospects for this compound are promising, given its unique structural features and demonstrated biological activity. Continued research efforts are expected to yield novel derivatives with enhanced potency and selectivity for therapeutic use. Collaborative initiatives between academia and industry will be crucial in translating these findings into clinical applications that benefit patients worldwide.
In conclusion, Benzeneacetic acid, α-phenyl-, (3-end o)-8-methyl-o-o-bicyclo[32l]octo-octol ester represents a significant advancement in chemical research with potential implications for drug discovery and synthetic chemistry. Its complex structure, combined with recent methodological innovations, positions it as a valuable scaffold for developing next-generation therapeutics aimed at addressing complex diseases.
6878-98-4 (Benzeneacetic acid, a-phenyl-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester) 関連製品
- 510-25-8(1,4-Naphthalenedicarboxylicacid, 1,2,3,4-tetrahydro-1-phenyl-,1,4-bis(8-methyl-8-azabicyclo[3.2.1]oct-3-yl) ester, stereoisomer)
- 1690-22-8(3a-Phenylacetoxy Tropane)
- 51-55-8(Atropine)
- 101-31-5(L-Hyoscyamine)
- 1256355-52-8((2,6-dibromo-3-pyridyl)boronic acid)
- 2172635-24-2(7-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamidoheptanoic acid)
- 1285533-09-6(3-(4-ethoxyphenyl)-N'-(1E)-(4-hydroxyphenyl)methylidene-1H-pyrazole-5-carbohydrazide)
- 2680672-46-0(3-fluoro-5-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid)
- 844694-85-5(Donepezil Benzyl Bromide (Donepezil Impurity))
- 418785-68-9(4-fluoro-N-(furan-2-ylmethyl)-2-methylaniline)